molecular formula C18H17NO4S2 B2576516 3-(benzenesulfonyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}propanamide CAS No. 2034488-46-3

3-(benzenesulfonyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}propanamide

Cat. No.: B2576516
CAS No.: 2034488-46-3
M. Wt: 375.46
InChI Key: ISEDSGJYUOTAQQ-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}propanamide is a complex organic compound that features a benzenesulfonyl group, a thiophene ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}propanamide typically involves multiple steps, including the formation of the benzenesulfonyl group and the incorporation of the thiophene and furan rings. Common synthetic routes may involve the use of reagents such as benzenesulfonyl chloride, thiophene-2-carboxaldehyde, and furan-2-carboxylic acid. Reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}propanamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and furans, respectively.

    Reduction: The benzenesulfonyl group can be reduced to a benzene group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the benzenesulfonyl group may yield benzene derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}propanamide involves its interaction with specific molecular targets and pathways. For example, the compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity. The benzenesulfonyl group can act as an electrophile, while the thiophene and furan rings can participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and heterocyclic rings, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S2/c20-18(10-12-25(21,22)15-5-2-1-3-6-15)19-13-14-8-9-16(23-14)17-7-4-11-24-17/h1-9,11H,10,12-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEDSGJYUOTAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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